molecular formula C3H3ClO2 B3061104 2-Propenal, 2-chloro-3-hydroxy- CAS No. 50704-42-2

2-Propenal, 2-chloro-3-hydroxy-

Cat. No. B3061104
CAS RN: 50704-42-2
M. Wt: 106.51 g/mol
InChI Key: SYXFXUMRQSTIKC-UHFFFAOYSA-N
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Description

“2-Propenal, 2-chloro-3-hydroxy-” is a chemical compound with the molecular formula CHClO. It has an average mass of 108.524 Da and a monoisotopic mass of 107.997810 Da .


Molecular Structure Analysis

The molecular structure of “2-Propenal, 2-chloro-3-hydroxy-” is characterized by the presence of a hydroxyl group (OH) and a chloro group (Cl) attached to a propenal backbone .

Scientific Research Applications

1. Synthesis and Oxidation

In the field of organic synthesis, 2-Propenal, 2-chloro-3-hydroxy- (and related compounds) have been utilized in various chemical reactions. Moriarty et al. (1992) demonstrated the use of 1-alkoxyallenes in the synthesis of 3-acetoxy-3-alkoxypropynes and phenyl-substituted propenals and propenones, highlighting the versatility of such compounds in synthesizing complex molecular structures (Moriarty et al., 1992).

2. Isomerization and Decomposition Studies

The dynamics of isomerization and decomposition of propenal, a related compound, have been a subject of theoretical study. Chin and Lee (2011) explored this aspect using quantum-chemical calculations, providing insights into the potential-energy surfaces and reaction mechanisms of propenal and its variants (Chin & Lee, 2011).

3. Aldehyde Mediated Reactions

In the context of aldehyde chemistry, Lombardo et al. (2001) introduced a new protocol for the acetoxyallylation of aldehydes, utilizing 3-bromo-1-acetoxy-1-propene, which is a formal derivative of 2-Propenal, 2-chloro-3-hydroxy-. This method showcased the role of such compounds in facilitating regioselective addition reactions to aldehydes (Lombardo et al., 2001).

4. Photodissociation Studies

The study of the photodissociation of propenal, another related compound, at various wavelengths, has been conducted to understand the dissociation mechanisms and kinetic energy distributions of photofragments. Chaudhuri and Lee (2011) provided comprehensive insights into the multi-channel dissociation mechanisms of propenal (Chaudhuri & Lee, 2011).

5. Transformation in Chlorination

Rodil et al. (2012) investigated the transformation of pharmaceuticals during chlorination, providing insights into the reaction pathways involving derivatives of 2-Propenal, 2-chloro-3-hydroxy-, such as chloro-hydroxy-phenazone. This study is significant in understanding the environmental impact and transformation of such compounds during water treatment processes (Rodil et al., 2012).

6. Anticancer Properties

Gan et al. (2009) explored the structure-activity analysis of 2'-modified cinnamaldehyde analogues, including compounds structurally related to 2-Propenal, 2-chloro-3-hydroxy-, as potential anticancer agents. Their findings highlight the propenal group's role in the antiproliferative and proapoptotic effects, underlining the therapeutic potential of these compounds (Gan et al., 2009).

Future Directions

While specific future directions for “2-Propenal, 2-chloro-3-hydroxy-” are not mentioned in the available literature, a review on intramolecular hydrogen bonding suggests that this area of research could stimulate the design of new multicomponent strategies for the synthesis of biologically relevant heterocycles .

properties

IUPAC Name

2-chloro-3-hydroxyprop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO2/c4-3(1-5)2-6/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXFXUMRQSTIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426536
Record name 2-Propenal, 2-chloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50704-42-2
Record name 2-Propenal, 2-chloro-3-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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